Ethyl (2E)-(3-formyltriazanylidene)acetate
Overview
Description
Ethyl (2E)-(3-formyltriazanylidene)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a triazanylidene group attached to an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2E)-(3-formyltriazanylidene)acetate typically involves the reaction of ethyl acetate with a triazanylidene precursor under specific conditions. One common method includes the use of a formylating agent to introduce the formyl group into the triazanylidene structure. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is also common in industrial settings to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-(3-formyltriazanylidene)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of Ethyl (2E)-(3-carboxytriazanylidene)acetate.
Reduction: Formation of Ethyl (2E)-(3-hydroxytriazanylidene)acetate.
Substitution: Formation of various substituted triazanylidene acetates depending on the nucleophile used.
Scientific Research Applications
Ethyl (2E)-(3-formyltriazanylidene)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl (2E)-(3-formyltriazanylidene)acetate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The triazanylidene moiety may also interact with biological receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Ethyl (2E)-(3-formyltriazanylidene)acetate can be compared with other similar compounds, such as:
Ethyl acetate: A simple ester with a similar ethyl acetate moiety but lacking the triazanylidene group.
Formyltriazanylidene derivatives: Compounds with similar triazanylidene structures but different substituents on the ester group.
Uniqueness
The uniqueness of this compound lies in its combination of the formyl and triazanylidene groups, which confer distinct chemical reactivity and potential biological activities not found in simpler esters or triazanylidene derivatives.
Properties
IUPAC Name |
ethyl (2E)-2-(formamidohydrazinylidene)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O3/c1-2-11-5(10)3-6-8-7-4-9/h3-4,8H,2H2,1H3,(H,7,9)/b6-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUJAQAGZKQNNN-ZZXKWVIFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=NNNC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=N/NNC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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